molecular formula C27H21ClN2O6 B2360862 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 872198-59-9

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2360862
M. Wt: 504.92
InChI Key: CKXJKRLUAMPOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C27H21ClN2O61. It is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of imidazole-containing compounds, which share some structural similarities with the compound , has been extensively studied2.



Molecular Structure Analysis

The molecular structure of a compound can be inferred from its molecular formula. In this case, the molecular formula C27H21ClN2O6 suggests that the compound contains 27 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 6 oxygen atoms1. However, without more specific information or a detailed structural diagram, it’s difficult to describe the exact structure of this compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its molecular structure. However, without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.


Safety And Hazards

As this compound is intended for research use only and not for human or veterinary use1, it should be handled with appropriate safety precautions. However, without specific safety data, it’s difficult to provide a detailed analysis of its potential hazards.


Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential applications. However, without more specific information, it’s difficult to provide a detailed analysis of potential future directions.


Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O6/c1-34-19-7-8-22-20(13-19)27(33)21(26(32)16-2-4-17(28)5-3-16)14-30(22)15-25(31)29-18-6-9-23-24(12-18)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXJKRLUAMPOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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